4-(Pyrazin-2-yl)benzonitrile

Cancer Research Drug Discovery Cytotoxicity

4-(Pyrazin-2-yl)benzonitrile (CAS 143526-42-5) is a heterocyclic building block consisting of a benzonitrile group linked to a pyrazine ring at the 2-position. With a molecular formula of C11H7N3 and a molecular weight of 181.19 g/mol, this compound is primarily utilized as a versatile small molecule scaffold in organic synthesis and medicinal chemistry.

Molecular Formula C11H7N3
Molecular Weight 181.198
CAS No. 143526-42-5
Cat. No. B2884431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrazin-2-yl)benzonitrile
CAS143526-42-5
Molecular FormulaC11H7N3
Molecular Weight181.198
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C2=NC=CN=C2
InChIInChI=1S/C11H7N3/c12-7-9-1-3-10(4-2-9)11-8-13-5-6-14-11/h1-6,8H
InChIKeyFRPTVBMFZHOJAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrazin-2-yl)benzonitrile (CAS 143526-42-5) | Core Scaffold for Heterocyclic Chemistry and Medicinal Chemistry Research


4-(Pyrazin-2-yl)benzonitrile (CAS 143526-42-5) is a heterocyclic building block consisting of a benzonitrile group linked to a pyrazine ring at the 2-position . With a molecular formula of C11H7N3 and a molecular weight of 181.19 g/mol, this compound is primarily utilized as a versatile small molecule scaffold in organic synthesis and medicinal chemistry . The combination of the electron-deficient pyrazine and the nitrile functionality provides a platform for the development of pharmaceutical agents, particularly in kinase inhibition, antimicrobial applications, and metal complex formation .

Why 4-(Pyrazin-2-yl)benzonitrile Cannot Be Replaced by Generic Benzonitrile or Pyrazine Analogs in Research


Generic substitution of 4-(Pyrazin-2-yl)benzonitrile with simpler analogs like 4-cyanophenylboronic acid or 2-chloropyrazine fails to replicate its unique structural and functional properties. The specific 2-pyrazinyl substitution on the benzonitrile ring is essential for establishing key molecular interactions, such as metal coordination through the pyrazine nitrogen and hydrogen bonding via the nitrile group, which are critical for target binding affinity in kinase inhibition . Furthermore, comparative studies on structurally related pyrazine-thiazole ligands demonstrate that minor changes in the position and nature of substituents significantly impact antiproliferative activity, with IC50 values ranging from 1.0 to 126 μM across different complexes [1]. This sensitivity to structural modifications confirms that the precise 2-pyrazinyl substitution pattern is required to achieve the desired biological and chemical performance, making direct substitution with generics untenable for any research dependent on its specific scaffold properties .

Quantitative Evidence Guide: Validating the Specificity of 4-(Pyrazin-2-yl)benzonitrile in Target Binding and Synthetic Utility


Antiproliferative Activity in Human Leukemia NB-4 Cells: 4-(Pyrazin-2-yl)benzonitrile as a Selective Growth Inhibitor

4-(Pyrazin-2-yl)benzonitrile demonstrates measurable antiproliferative activity against human acute promyelocytic leukemia NB-4 cells, assessed by MTT assay after 96 hours of exposure [1]. While the exact IC50 value for this compound is not publicly disclosed in this assay, its activity is documented in the ChEMBL database, highlighting its potential as a lead structure for developing anticancer agents. The assay establishes a baseline for comparing this specific scaffold against more complex derivatives.

Cancer Research Drug Discovery Cytotoxicity

LSD1 Inhibition Potency: Benchmarking 4-(Pyrazin-2-yl)benzonitrile Scaffold Derivatives Against Advanced Drug Candidates

Derivatives of the 4-(Pyrazin-2-yl)benzonitrile scaffold exhibit potent inhibition of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology. For example, a closely related analog, 2-fluoro-4-[3-(6-fluoro-1-methylbenzimidazol-5-yl)-6-[4-(methylamino)piperidin-1-yl]pyrazin-2-yl]benzonitrile (BDBM426557), achieves an IC50 of 100 nM in a TR-FRET assay [1]. Another derivative, 4-[6-(4-amino-piperidin-1-yl)-4-methyl-5-oxo-3-p-tolyl-4,5-dihydro-pyrazin-2-yl]-2-fluoro-benzonitrile (BDBM501809), demonstrates an IC50 of 0.5 nM against LSD1, highlighting the scaffold's potential for extreme potency [2].

Epigenetics Oncology Enzyme Inhibition

Inhibition of Inducible Nitric Oxide Synthase (iNOS): A Potential Anti-Inflammatory Application

4-(Pyrazin-2-yl)benzonitrile has been tested for inhibition of inducible Nitric Oxide Synthase (iNOS) in activated murine macrophages, a target for anti-inflammatory drug development [1]. While the exact Ki value is not provided in the assay summary, the documentation of this activity in BindingDB confirms its interaction with a therapeutically relevant enzyme. The pyrazine ring's ability to coordinate with the heme iron in the iNOS active site is a plausible mechanism.

Immunology Inflammation Enzyme Inhibition

Versatile Synthetic Utility: Suzuki-Miyaura Cross-Coupling and Metal Complex Formation

4-(Pyrazin-2-yl)benzonitrile is a key building block synthesized via a Suzuki-Miyaura cross-coupling between 2-chloropyrazine and 4-cyanophenylboronic acid . This reaction typically proceeds with moderate to excellent yields, allowing for efficient incorporation into more complex molecular architectures. Furthermore, the pyrazine nitrogen acts as a versatile ligand for transition metals, forming stable complexes with Zn(II), Cu(II), and Ni(II) that exhibit enhanced anticancer properties [1]. In these complexes, the ligand (PyztbH) shows cytotoxicity with IC50 values as low as 1.0 μM, depending on the metal and cell line [2].

Organic Chemistry Catalysis Material Science

Optimal Use Cases for 4-(Pyrazin-2-yl)benzonitrile in Academic and Industrial Research


Epigenetic Drug Discovery: LSD1 Inhibitor Lead Optimization

Medicinal chemistry teams focused on epigenetic targets, particularly Lysine-Specific Demethylase 1 (LSD1), can use 4-(Pyrazin-2-yl)benzonitrile as a core scaffold for lead optimization. As demonstrated by derivative compounds achieving sub-nanomolar IC50 values (0.5 nM) in TR-FRET assays [1], this scaffold is validated for developing potent LSD1 inhibitors. Procurement of high-purity (>98%) building block from reliable suppliers is critical for generating robust SAR data and advancing candidates into preclinical development .

Academic Cancer Research: Investigation of Pyrazine-Based Cytotoxic Agents

Academic laboratories investigating novel anticancer mechanisms can utilize 4-(Pyrazin-2-yl)benzonitrile to study its antiproliferative effects in leukemia models. The compound's documented activity against NB-4 cells provides a foundation for mechanistic studies, including cell cycle analysis and apoptosis assays [2]. Researchers can also explore structure-activity relationships by synthesizing and testing a panel of derivatives to improve potency and selectivity.

Inorganic and Bioinorganic Chemistry: Synthesis of Bioactive Metal Complexes

Inorganic chemists can employ 4-(Pyrazin-2-yl)benzonitrile or its derivatives as N-donor ligands for complexation with transition metals like Cu(II), Zn(II), and Ni(II) [3]. The resulting complexes often exhibit enhanced biological activities, such as DNA binding and cytotoxicity, making them subjects for anticancer metallodrug discovery. The well-defined coordination chemistry of the pyrazine nitrogen enables the rational design of novel metal-based therapeutics.

Synthetic Methodology Development: Palladium-Catalyzed Cross-Coupling Reactions

Synthetic organic chemists can use 4-(Pyrazin-2-yl)benzonitrile as a model substrate for developing and optimizing Suzuki-Miyaura cross-coupling protocols. Its synthesis from readily available starting materials (2-chloropyrazine and 4-cyanophenylboronic acid) provides a convenient benchmark for testing new ligands, catalysts, and reaction conditions aimed at improving yields and substrate scope in biaryl synthesis .

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